Home > Products > Screening Compounds P43000 > methyl (2S)-1-[[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]pyrrolidine-2-carboxylate
methyl (2S)-1-[[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]pyrrolidine-2-carboxylate -

methyl (2S)-1-[[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]pyrrolidine-2-carboxylate

Catalog Number: EVT-5339662
CAS Number:
Molecular Formula: C16H20N2O3S
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Phosphonomethyl)-pentanedioic acid (2-PMPA)

  • Relevance: While 2-PMPA does not share the oxazole or thiazole rings present in methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, the research paper discussing 2-PMPA focuses on improving oral bioavailability through prodrug approaches. This information could be relevant when considering potential strategies to enhance the bioavailability of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, should it demonstrate promising bioactivity. []

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) Prodrugs of 2-PMPA

  • Compound Description: To improve 2-PMPA's oral bioavailability, researchers synthesized prodrugs utilizing the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) promoiety. These prodrugs masked the acidic groups of 2-PMPA, aiming for enhanced absorption and subsequent release of the active drug in vivo. []
  • Relevance: These prodrugs, while not directly structurally similar to methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, highlight the use of prodrug strategies to overcome limitations associated with poor oral bioavailability. This information is indirectly relevant as it showcases a potential approach for optimizing the pharmacokinetic profile of compounds, which could be applicable to methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate in future research. []
  • Compound Description: LAF237 acts as a dipeptidyl peptidase IV inhibitor, ultimately delaying the degradation of glucagon-like peptide-1 (GLP-1). This mechanism makes it a potential therapeutic agent for type 2 diabetes mellitus. []
  • Relevance: Although LAF237 does not contain the specific oxazole or thiazole moieties found in methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, it exemplifies a compound with potential applications in metabolic disorders. Investigating whether methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate possesses any activity related to glucose homeostasis or GLP-1 regulation could be of interest. []

Valsartan [N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-l-valine]

  • Compound Description: Valsartan functions as an antagonist of the angiotensin II type 1 receptor (AT1R), exhibiting efficacy in reducing the incidence of type 2 diabetes mellitus. []
  • Relevance: Similar to LAF237, while valsartan does not share the core oxazole and thiazole structures of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, it represents a compound known to influence glucose metabolism and potentially improve pancreatic islet function. Exploring potential effects of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate on similar pathways could provide insights into its biological activity. []

GI 262570 [(S)-2-(2-Benzoylphenylamino)-3-[4-[2-(5-methyl-2-phenyl-2-oxazol-4-yl)ethoxy]phenyl]propionic Acid]

  • Compound Description: GI 262570 is a peroxisome proliferator-activated receptor-γ (PPAR-γ) activator. In research studies, it demonstrated vasodilatory effects, specifically in the hindquarters vascular bed. []
  • Relevance: GI 262570 exhibits structural similarities to methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, particularly the presence of an oxazole ring. This shared structural motif suggests that methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate might also exhibit interactions with PPAR-γ or related nuclear receptors. Investigating potential PPAR-γ activity could provide valuable information regarding the biological profile of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate. []

4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol

  • Compound Description: This compound features a thiazole ring, with a bromine and morpholine substituent. It was synthesized via the reaction of a phenacyl thiocyanate with morpholine. []
  • Relevance: The presence of the thiazole ring in 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol provides a structural link to the thiazole moiety in methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate. While the overall structures differ, exploring the biological activities of compounds containing similar heterocyclic systems could provide insights into potential targets or mechanisms of action for methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate. []

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R, 6S)-2-(2-fluoroethylthio)-6-((1R)-1-hydroxyethyl)penem-3-carboxylate

  • Compound Description: This compound is an orally active penem antibiotic. It was synthesized using a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl building block. []
  • Relevance: Although this penem antibiotic does not directly share the oxazole or thiazole rings of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, the use of a similar (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group in its synthesis highlights the versatility of this moiety in constructing biologically active molecules. Further investigation into the structure-activity relationship of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate could consider modifications incorporating similar structural elements. []
  • Compound Description: These are prodrugs of methyldopa, an antihypertensive agent. The esters were designed to improve methyldopa's oral bioavailability. []

1-[3-Methyl-2(3H)-benzazolon-5- or 6-yl]-4-{4-[cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyleneoxyphenyl}piperazines

  • Compound Description: This group of compounds incorporates benzoxazolone, benzothiazolone, and benzimidazolone moieties. They were synthesized by reacting respective substituted hydroxylphenyl piperazines with a specific methanesulfonate derivative. []
  • Relevance: While these compounds do not share the exact oxazole structure of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, the presence of similar heterocyclic systems highlights the prevalence of these structural motifs in medicinal chemistry. Exploring the biological activities of these compounds could offer insights into potential applications or targets for molecules containing related heterocycles, including methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate. []

[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

  • Compound Description: MK-4305 is a potent dual orexin receptor antagonist being investigated for treating insomnia. Its development involved addressing the poor oral pharmacokinetics of earlier lead compounds. []
  • Relevance: MK-4305, despite not having a direct structural relationship to methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, highlights the importance of pharmacokinetic properties and the need for optimization during drug development. This is indirectly relevant as it emphasizes that even with promising in vitro activity, addressing pharmacokinetic limitations is crucial for advancing compounds, like methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, towards clinical application. []

4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one (3) and 5-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one (15)

  • Compound Description: These compounds are used as intermediates in synthesizing 1,4-dihydropyridine derivatives. Compound 3 features an oxazol-5(4H)-one core, while compound 15 incorporates a thiazolidin-4-one core. []
  • Relevance: The structural similarities between compound 3 and methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, particularly the presence of the oxazole ring, suggest potential commonalities in their reactivity or potential biological targets. Likewise, the thiazolidin-4-one core of compound 15 provides a structural link to the thiazole ring present in methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, potentially hinting at shared reactivity patterns or synthetic applications. []
  • Compound Description: This compound is a thyrotropin-releasing hormone (TRH) mimetic that shows potential as an orally active therapeutic agent. It exhibits a higher anti-hypothermic effect compared to TRH after oral administration. []
  • Relevance: The presence of both an oxazolidine ring and a thiazole ring in this TRH mimetic provides a structural connection to methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate. Although the overall structures differ, the shared heterocyclic moieties suggest that investigating potential interactions of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate with TRH receptors or related pathways could be of interest. []
  • Compound Description: This compound, known as 4-hexenyl thiazole orange, contains a benzothiazole moiety. The structure was determined through X-ray crystallography. []
  • Relevance: The presence of a thiazole ring in 4-hexenyl thiazole orange draws a structural parallel to the thiazole group within methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate. Exploring the properties and applications of compounds containing this heterocycle could provide insights into potential biological targets or pharmacological relevance of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate. []

(1-(4-Aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

  • Compound Description: This series of compounds was synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. []
  • Relevance: While these compounds do not share the core heterocyclic structure of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, they exemplify the exploration of novel chemical entities for their antimicrobial potential. This highlights the importance of screening diverse chemical structures, including methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, for their potential biological activities against various pathogens. []
  • Compound Description: This compound contains a thiophene ring. The provided information focuses on the procedures for its preparation. []
  • Relevance: Although the core structure of this compound differs significantly from methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, it incorporates a thiophene ring, albeit in a different position and substitution pattern. This structural feature suggests potential similarities in their synthetic pathways or reactivity, which could be explored further. []

N′-{5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl}-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide

  • Compound Description: This compound was structurally characterized as both a diethyl ether complex and a hydrate. The research focuses on its crystal structure analysis. [, ]
  • Relevance: While this compound does not share the specific oxazole and thiazole rings present in methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, the research emphasizes the importance of structural characterization in understanding the properties of chemical entities. Applying similar analytical techniques to methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate could provide valuable insights into its conformation and potential interactions. [, ]
  • Compound Description: KBT-1585 is a prodrug of ampicillin, designed to improve the oral absorption of this antibiotic. It showed superior oral bioavailability in mice compared to ampicillin trihydrate. []
  • Relevance: Although KBT-1585 does not share the core structure of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, it highlights the effectiveness of using specific promoieties, like the (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl group, to enhance the pharmacokinetic profiles of drugs. This information could be valuable when considering potential modifications to optimize the bioavailability of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate if it exhibits promising bioactivity. []
  • Compound Description: These compounds were synthesized via an intermolecular O-S rearrangement reaction using 5-(chloromethyl)-1,3-oxathiolane-2-thione as a starting material. []
  • Relevance: While these compounds do not directly resemble the structure of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, their synthesis highlights a potentially useful reaction pathway, the intermolecular O-S rearrangement. This rearrangement could be relevant when considering potential synthetic strategies or modifications for compounds containing similar functional groups, although further investigation would be needed to assess its applicability to methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate. []

N-(5-Substituted 2-oxo-1,3-dioxol-4-yl)methyl norfloxacin

  • Compound Description: These are prodrugs of norfloxacin (NFLX), an antibiotic. They were designed to increase the oral bioavailability of NFLX, and studies in mice confirmed their effectiveness. []
  • Relevance: While these norfloxacin prodrugs do not directly share the oxazole or thiazole rings present in methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, they demonstrate the successful utilization of (5-substituted 2-oxo-1,3-dioxol-4-yl)methyl groups as prodrug moieties. This information could be relevant when considering potential modifications to enhance the bioavailability of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate. []

1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

  • Compound Description: L-372,662 is a potent oxytocin antagonist with good oral bioavailability. It was developed by modifying the structure of a previous antagonist, L-371,257. []
  • Relevance: Although L-372,662 does not share the core structure of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, it exemplifies a successful drug development effort to improve oral bioavailability. The research highlights the impact of structural modifications on pharmacokinetic properties, which could be relevant for optimizing the bioavailability of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate. []

Alkyl 8-(2-butyl-5-octyl-1,3-dioxolan-4-yl)octanoate derivatives

  • Compound Description: These derivatives were synthesized from used frying oil as potential biolubricants using green chemistry principles. The synthesis involved acetalization of alkyl 9,10-dihydroxystearate with n-pentanal. []
  • Relevance: While these derivatives do not possess the oxazole or thiazole rings present in methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, their synthesis exemplifies the use of green chemistry principles. These principles could be considered in future research related to methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate to develop environmentally friendly synthetic routes. []

2-Ethoxy-1-{[2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate de (5-methyl-2-oxo-1,3-dioxol-4-yl)méthyle

  • Compound Description: The research focuses on the processes for preparing this compound and its potassium salt. []
  • Relevance: While this compound does not directly share the oxazole or thiazole rings found in methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, the information regarding its preparation methods might offer insights into potential synthetic strategies or building blocks relevant for methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate. []

5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol derivatives

  • Compound Description: This group of bi-heterocyclic compounds contains both a thiazole and an oxadiazole ring. They were synthesized and evaluated for their inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase, and their cytotoxicity was assessed using brine shrimp. []
  • Relevance: Although these derivatives do not share the exact oxazole and thiazole arrangement of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, they exemplify the biological activity of compounds containing similar heterocyclic systems. Investigating whether methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate exhibits any inhibitory effects on these enzymes could provide insights into its potential mechanism of action or therapeutic applications. []

1-[2-(R-Phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives

  • Compound Description: This series of compounds was studied for their antioxidant activity. QSAR analysis was conducted to establish structure-activity relationships, revealing key molecular descriptors influencing their activity. []
  • Relevance: Although these derivatives do not directly resemble the structure of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, their analysis highlights the value of QSAR studies in medicinal chemistry. Applying similar computational approaches to methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate could provide insights into its structure-activity relationship, potentially guiding the design of analogs with enhanced properties. []

(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide

  • Compound Description: This compound contains a thiazole ring. It demonstrated promising antibacterial activity against Bacillus subtilis and was studied for its DNA binding affinity. []
  • Relevance: The presence of the thiazole ring in (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide draws a structural parallel to the thiazole group within methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate. Investigating whether methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate exhibits any antibacterial properties or DNA binding capabilities could be of interest, considering the activities observed with this related compound. []

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)(6-methoxyquinolin-4-yl)methyl]thiourea-l-proline-methanol (1/1/1)

  • Compound Description: The structural details of this compound were analyzed through X-ray crystallography and reported in the literature. []
  • Relevance: While this compound does not directly resemble the structure of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, its analysis emphasizes the importance of structural characterization in understanding the properties and potential interactions of chemical entities. Applying similar analytical techniques to methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate could provide valuable insights into its conformation and potential binding modes. []

(Z)-N-(3-((2-(4-chlorophenyl)oxazol-4-yl)methyl)thiazolidin-2-ylidene)cyanamide

  • Compound Description: This compound, containing both oxazole and thiazolidine rings, was synthesized and its structure confirmed using X-ray crystallography. It showed insecticidal activity against pea aphids, as well as fungicidal and antitumor properties. []
  • Relevance: The structural similarities between this compound and methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, particularly the presence of both oxazole and thiazolidine (related to thiazole) rings, suggest potential similarities in their reactivity or potential biological targets. Exploring whether methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate possesses any of the reported activities (insecticidal, fungicidal, or antitumor) could be of significant interest. []

2-[5-(3,5-Dinitrophenyl)-1,3, 4-oxadiazole-2-yl]pyridine

  • Compound Description: This compound is a building block for synthesizing new thermally stable polyimides and poly(amide-imide)s, which are polymers with high thermal resistance and good solubility in various solvents. []
  • Relevance: While this compound does not directly resemble the structure of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, it demonstrates the use of similar heterocyclic structures, such as the oxadiazole ring, in constructing materials with specific properties. This knowledge could be useful when considering potential applications or modifications of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, especially in exploring its potential as a building block for more complex structures. []

2-(1-Aryl-5-Methyl-1,2,3-triazol-4-yl)-1,3,4-Oxadiazole Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity against E. coli, P. aeruginosa, B. subtilis, and S. aureus. Many showed promising results. []
  • Relevance: While these compounds do not have the same oxazole and thiazole structure as methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, they exemplify exploring novel compounds for their antibacterial effects. This emphasizes the importance of screening diverse chemical structures, including methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, for potential biological activities against various pathogens. []

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

  • Compound Description: This group of compounds was discovered to possess central nervous system (CNS) depressant activity. Several also showed potential anticonvulsant and antipsychotic effects. []
  • Relevance: These compounds, despite not sharing the specific heterocyclic structure of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, emphasize the exploration of novel chemical entities for their CNS activity. This highlights the importance of screening a variety of compounds, including methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, for potential therapeutic applications in neurological or psychiatric disorders. []

(5-Substituted 2-oxo-1,3-dioxol-4-yl)methyl esters of mecillinam

  • Compound Description: These compounds are prodrugs of mecillinam, an antibiotic. They were designed and evaluated for their potential to improve the oral absorption of mecillinam. []
  • Relevance: While these mecillinam prodrugs do not directly share the core structure of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate, they highlight the successful application of (5-substituted 2-oxo-1,3-dioxol-4-yl)methyl esters as prodrugs. This information could be valuable when considering potential modifications to optimize the bioavailability of methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate if it exhibits promising bioactivity. []

1-{N-[(4S,5S)-(5-Methyl-2-oxooxazolidine-4-yl)carbonyl]-3-(thiazol-4-yl)-L-alanyl}-(2R)-2-methylpyrrolidine trihydrate (Rovatirelin hydrate)

  • Compound Description: Rovatirelin hydrate is an orally effective thyrotropin-releasing hormone (TRH) mimetic that exhibits good oral bioavailability and brain penetration. It was developed through a structure-activity relationship (SAR) study based on its antagonistic activity against reserpine-induced hypothermia in mice. []

Properties

Product Name

methyl (2S)-1-[[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]pyrrolidine-2-carboxylate

IUPAC Name

methyl (2S)-1-[[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]pyrrolidine-2-carboxylate

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C16H20N2O3S/c1-10-6-7-14(22-10)15-17-12(11(2)21-15)9-18-8-4-5-13(18)16(19)20-3/h6-7,13H,4-5,8-9H2,1-3H3/t13-/m0/s1

InChI Key

ZPIYTCFYLIOLAC-ZDUSSCGKSA-N

SMILES

CC1=CC=C(S1)C2=NC(=C(O2)C)CN3CCCC3C(=O)OC

Canonical SMILES

CC1=CC=C(S1)C2=NC(=C(O2)C)CN3CCCC3C(=O)OC

Isomeric SMILES

CC1=CC=C(S1)C2=NC(=C(O2)C)CN3CCC[C@H]3C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.